Cas no 1365271-51-7 (1,2-dichloro-4-(3-nitrophenyl)benzene)

1,2-Dichloro-4-(3-nitrophenyl)benzene is a chlorinated nitroaromatic compound characterized by its distinct molecular structure, featuring a dichlorobenzene core substituted with a 3-nitrophenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its key advantages include high reactivity due to the presence of both electron-withdrawing nitro and chloro substituents, which facilitate further functionalization in cross-coupling and nucleophilic substitution reactions. The compound's stability under standard conditions and well-defined crystalline structure also contribute to its reproducibility in synthetic applications. It is commonly employed in research and industrial settings where precise aromatic modifications are required.
1,2-dichloro-4-(3-nitrophenyl)benzene structure
1365271-51-7 structure
Product Name:1,2-dichloro-4-(3-nitrophenyl)benzene
CAS No:1365271-51-7
MF:C12H7Cl2NO2
MW:268.095481157303
MDL:MFCD21609591
CID:2771752
PubChem ID:68795879
Update Time:2025-10-28

1,2-dichloro-4-(3-nitrophenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-dichloro-4-(3-nitrophenyl)benzene
    • BS-20711
    • 1,1'-Biphenyl, 3,4-dichloro-3'-nitro-
    • DTXSID40739044
    • SCHEMBL3806617
    • AKOS025294412
    • MFCD21609591
    • 1365271-51-7
    • CS-0211190
    • 3,4-Dichloro-3'-nitro-1,1'-biphenyl
    • MDL: MFCD21609591
    • Inchi: 1S/C12H7Cl2NO2/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H
    • InChI Key: JRUIENJXVUJBCT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=CC=C(C=1)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 266.98500
  • Monoisotopic Mass: 266.9853839Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.82000
  • LogP: 5.09180

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1,2-dichloro-4-(3-nitrophenyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:1365271-51-7)1,2-dichloro-4-(3-nitrophenyl)benzene
Order Number:A1175094
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:30
Price ($):518.0
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1,2-dichloro-4-(3-nitrophenyl)benzene Related Literature

Additional information on 1,2-dichloro-4-(3-nitrophenyl)benzene

1,2-Dichloro-4-(3-Nitrophenyl)Benzene: A Comprehensive Overview

1,2-Dichloro-4-(3-nitrophenyl)benzene, also known by its CAS number 1365271-51-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with two chlorine atoms at the 1 and 2 positions and a nitrophenyl group at the 4 position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest for various applications.

The synthesis of 1,2-dichloro-4-(3-nitrophenyl)benzene typically involves multi-step reactions, often starting with chlorination and nitration of benzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of transition metal catalysts to facilitate these reactions, leading to higher yields and better control over the product's purity.

In terms of chemical properties, 1,2-dichloro-4-(3-nitrophenyl)benzene exhibits strong electron-withdrawing effects due to the nitro group and chlorine atoms. This makes it highly reactive in certain chemical transformations, such as nucleophilic aromatic substitution and electrophilic aromatic substitution. These reactivity patterns have been extensively studied using computational chemistry tools like density functional theory (DFT), providing deeper insights into its electronic structure and reactivity.

The application of 1,2-dichloro-4-(3-nitrophenyl)benzene spans across various industries. In materials science, it serves as a precursor for the synthesis of advanced polymers and high-performance materials. Its ability to undergo multiple substitution reactions makes it valuable in the development of functionalized surfaces and nanomaterials. Recent studies have highlighted its potential in drug delivery systems, where its structural versatility allows for the creation of targeted drug carriers with enhanced bioavailability.

In the pharmaceutical industry, 1,2-dichloro-4-(3-nitrophenyl)benzene is being investigated for its potential as an intermediate in drug synthesis. Its nitro group can be reduced to an amino group under specific conditions, enabling the formation of bioactive compounds with promising therapeutic applications. Researchers have reported encouraging results in preclinical studies targeting cancer and inflammatory diseases, underscoring its potential as a lead compound in drug discovery.

The environmental impact of 1,2-dichloro-4-(3-nitrophenyl)benzene has also been a focus of recent research. Studies have examined its biodegradation pathways under various environmental conditions, revealing that it can undergo microbial degradation under aerobic conditions. This knowledge is crucial for developing strategies to mitigate its environmental footprint and ensure sustainable practices in its production and use.

In conclusion, 1,2-dichloro-4-(3-nitrophenyl)benzene, with its CAS number 1365271-51-7, stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthesis and application techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its potential uses and environmental behavior, this compound is poised to make significant contributions to both scientific innovation and industrial development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1365271-51-7)1,2-dichloro-4-(3-nitrophenyl)benzene
A1175094
Purity:99%
Quantity:1g
Price ($):518.0
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